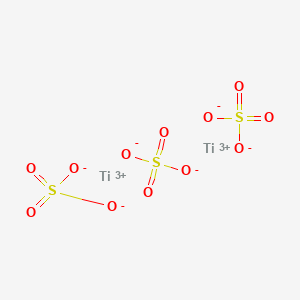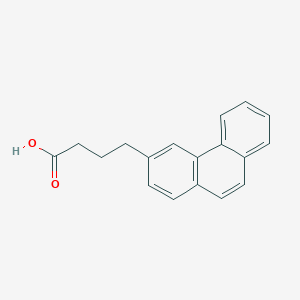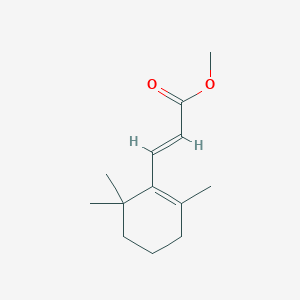
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, also known as MTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of citronellol, a naturally occurring compound found in many essential oils, and has been synthesized using different methods.
Wirkmechanismus
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function and memory.
Biochemische Und Physiologische Effekte
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Studies have shown that Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in lab experiments is its availability and low cost. Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can be synthesized using relatively simple methods and is readily available from chemical suppliers. However, one limitation of using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is its potential toxicity. Studies have shown that Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can be toxic to certain cell types, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate. One area of interest is the development of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate-based compounds for the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is the use of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate as a natural preservative in food and cosmetic products, due to its antioxidant properties. Further research is needed to fully understand the potential applications of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in these and other fields.
Conclusion
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action and its effects on biochemical and physiological processes. While there are advantages to using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in lab experiments, caution should be taken due to its potential toxicity. There are many potential future directions for research on Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, and further studies are needed to fully understand the potential applications of this compound.
Synthesemethoden
One of the most common methods used to synthesize Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is through the reaction of citronellol with acetic anhydride and pyridine. This process involves the conversion of the hydroxyl group in citronellol to an acetyl group, followed by the elimination of water to form Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate. Other methods of synthesis include the use of different reagents and catalysts, such as sulfuric acid and sodium bisulfite.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been found to have potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been used as a starting material for the synthesis of other compounds, such as fragrances and pharmaceuticals. In biochemistry, Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been studied for its mechanism of action and its effects on biochemical and physiological processes.
Eigenschaften
CAS-Nummer |
15356-72-6 |
|---|---|
Produktname |
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate |
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
methyl (E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-10-6-5-9-13(2,3)11(10)7-8-12(14)15-4/h7-8H,5-6,9H2,1-4H3/b8-7+ |
InChI-Schlüssel |
RJLVIISLNKAFCY-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)OC |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
Andere CAS-Nummern |
15356-72-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



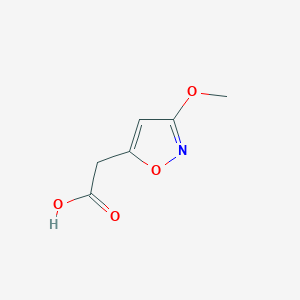
![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)


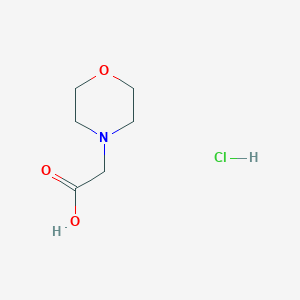
![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
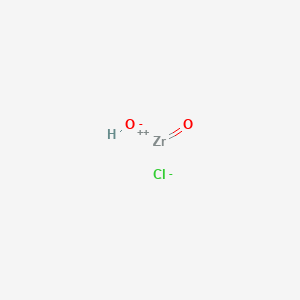
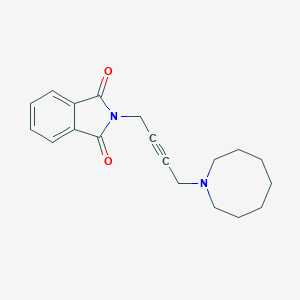
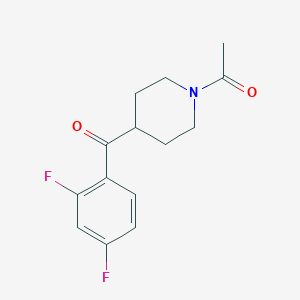
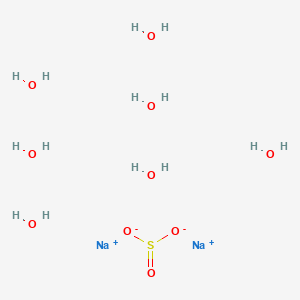
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
